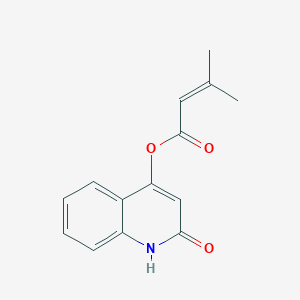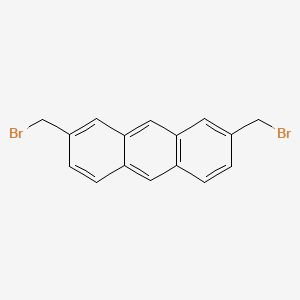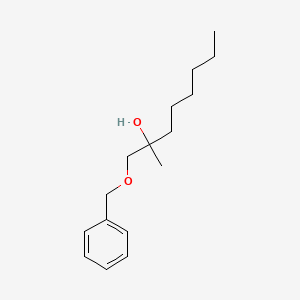
N,N,N',N'-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a phenyl group, two fluorine atoms, and two N,N-diethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine typically involves the reaction of a phosphorus halide with a suitable amine. One common method is the reaction of phenylphosphonic dichloride with N,N-diethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphorus compounds.
Substitution: Substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetraethyl-1,3-propanediamine: Similar in structure but lacks the phosphorus and fluorine atoms.
Tetramethylethylenediamine: Contains methyl groups instead of ethyl groups and lacks the phosphorus and fluorine atoms.
N,N-Dimethylcyclohexylamine: Contains a cyclohexyl group instead of a phenyl group and lacks the phosphorus and fluorine atoms.
Uniqueness
N,N,N’,N’-Tetraethyl-1,1-difluoro-1-phenyl-lambda~5~-phosphanediamine is unique due to the presence of both fluorine atoms and a phosphorus center, which imparts distinct chemical reactivity and potential biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
93633-41-1 |
|---|---|
Fórmula molecular |
C14H25F2N2P |
Peso molecular |
290.33 g/mol |
Nombre IUPAC |
N-(diethylamino-difluoro-phenyl-λ5-phosphanyl)-N-ethylethanamine |
InChI |
InChI=1S/C14H25F2N2P/c1-5-17(6-2)19(15,16,18(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
Clave InChI |
NKOLXYQZCGCIHO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(C1=CC=CC=C1)(N(CC)CC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Nitrophenyl)disulfanyl]pyridine](/img/structure/B14368770.png)
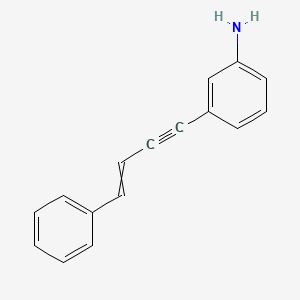
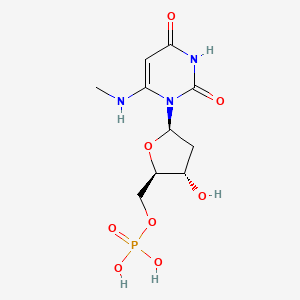
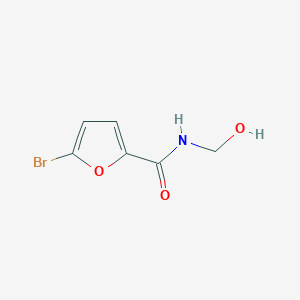
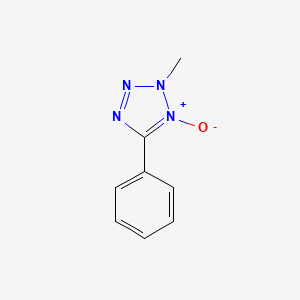
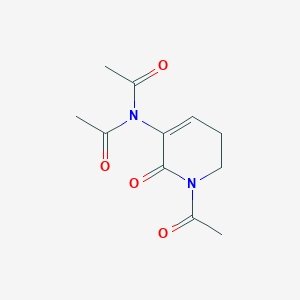

![N-(4-Fluorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14368795.png)
![2H,5H-Cyclopenta[4,5]furo[2,3-d][1,3]dioxole](/img/structure/B14368800.png)


